molecular formula C17H13BrN2O B11697981 (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine

(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine

Cat. No.: B11697981
M. Wt: 341.2 g/mol
InChI Key: MEPJYAICGBUJSI-XDHOZWIPSA-N
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Description

(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine typically involves the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo compounds.

    Reduction: Reduction of the compound can yield the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and bromophenyl functionalities. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    (1E)-1-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylhydrazine: Similar structure with a chlorine atom instead of bromine.

    (1E)-1-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-phenylhydrazine: Similar structure with a fluorine atom instead of bromine.

    (1E)-1-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-phenylhydrazine: Similar structure with a methyl group instead of bromine.

Uniqueness: The presence of the bromophenyl group in (1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]aniline

InChI

InChI=1S/C17H13BrN2O/c18-14-8-6-13(7-9-14)17-11-10-16(21-17)12-19-20-15-4-2-1-3-5-15/h1-12,20H/b19-12+

InChI Key

MEPJYAICGBUJSI-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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